2-Hydroxy-2,4-dimethylbenzofuran-3(2H)-one
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Overview
Description
2-hydroxy-2,4-dimethyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by its unique structural features, which include a hydroxyl group and two methyl groups attached to the benzofuran ring. These structural attributes contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,4-dimethyl-2,3-dihydro-1-benzofuran-3-one can be achieved through several methods:
Acid-Catalyzed Cyclization: This method involves the cyclization of compounds containing carbonyl groups through dehydration.
Palladium-Catalyzed Ring Closure: This method employs palladium catalysts to facilitate the ring closure of intermediates through intramolecular Wittig reactions or o-(acyloxy)benzyl anions.
Condensation Reactions: Activated methylene compounds can undergo condensation reactions under Dieckmann reaction conditions or through ketene intermediate cyclization.
Intramolecular Friedel-Crafts Reaction: This method involves the cyclization of α-aryloxycarbonyls using acid catalysts.
Industrial Production Methods
Industrial production of 2-hydroxy-2,4-dimethyl-2,3-dihydro-1-benzofuran-3-one typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2,4-dimethyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitro groups
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated or nitrated benzofuran derivatives
Scientific Research Applications
2-hydroxy-2,4-dimethyl-2,3-dihydro-1-benzofuran-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-2,4-dimethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydro-3-hydroxy-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one
- 4H-1-benzopyran-4-one, 2,3-dihydro-
- 1,4-benzodioxin, 2,3-dihydro-
Uniqueness
2-hydroxy-2,4-dimethyl-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-hydroxy-2,4-dimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O3/c1-6-4-3-5-7-8(6)9(11)10(2,12)13-7/h3-5,12H,1-2H3 |
InChI Key |
XZTWUMWIHHLFDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(C2=O)(C)O |
Origin of Product |
United States |
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